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Compound of Interest

Compound Name: Vapendavir-d5

Cat. No.: B10820113 Get Quote

Vapendavir-d5 is the deuterium-labeled form of Vapendavir, a potent antiviral agent. This

document provides a comprehensive overview of its chemical structure, properties, and the

mechanism of action of its parent compound, Vapendavir, targeting enteroviruses.

Chemical Properties and Structure
Vapendavir-d5 is primarily utilized as an internal standard in analytical and pharmacokinetic

research for the quantification of Vapendavir using mass spectrometry and liquid

chromatography.[1] The deuterium labeling enhances the accuracy of these measurements.[1]

Physicochemical Properties
The key physicochemical properties of Vapendavir-d5 are summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b10820113?utm_src=pdf-interest
https://www.benchchem.com/product/b10820113?utm_src=pdf-body
https://www.benchchem.com/product/b10820113?utm_src=pdf-body
https://veeprho.com/impurities/vapendavir-d5/
https://veeprho.com/impurities/vapendavir-d5/
https://www.benchchem.com/product/b10820113?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10820113?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

IUPAC Name

3-(ethoxy-d5)-6-(2-(1-(6-

methylpyridazin-3-yl)piperidin-

4-yl)ethoxy)benzo[d]isoxazole

[1]

Synonyms

BTA 798-d5; 3-Ethoxy-6-[2-[1-

(6-methyl-3-pyridazinyl)-4-

piperidinyl]ethoxy]-1,2-

benzisoxazole-d5

[1][2]

Molecular Formula C₂₁H₂₁D₅N₄O₃ [1][2][3]

Molecular Weight 387.49 g/mol [1][2][3]

CAS Number 2738376-73-1 [2][4]

Purity ≥99% deuterated forms (d₁-d₅) [2][3]

Formulation A solid [2][3]

Solubility
Soluble in DMSO and

Methanol
[2]

SMILES

CC1=CC=C(N=N1)N(CC2)CC

C2CCOC3=CC=C(C(OC([2H])

([2H])C([2H])([2H])

[2H])=NO4)C4=C3

[2]

InChI

InChI=1S/C21H26N4O3/c1-3-

26-21-18-6-5-17(14-19(18)28-

24-21)27-13-10-16-8-11-

25(12-9-16)20-7-4-15(2)22-23-

20/h4-7,14,16H,3,8-13H2,1-

2H3/i1D3,3D2

[2]

InChIKey
DKSVBVKHUICELN-

WNWXXORZSA-N
[2]

Antiviral Activity and Mechanism of Action
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Vapendavir is a potent enteroviral capsid binder.[4] It targets a hydrophobic pocket within the

viral capsid protein VP1, preventing the virus from uncoating and releasing its genetic material

into the host cell, thus inhibiting viral replication.[5][6] This mechanism is common to other

"WIN-compounds".[5] Vapendavir has demonstrated broad-spectrum activity against various

enteroviruses, including human rhinoviruses (HRV) and enterovirus 71 (EV71).[5][7]

Picornavirus

Host Cell

Intact Virus Particle

Viral Capsid (VP1)Viral RNA

Host Cell Receptor

Attachment

Viral Uncoating

Conformational change blocked

Viral Entry

Viral RNA Replication

Inhibited

Vapendavir

Binds to hydrophobic pocket

Click to download full resolution via product page

Mechanism of Action of Vapendavir.

Quantitative Antiviral Activity Data
The antiviral efficacy of Vapendavir has been quantified against several enterovirus strains.
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Virus Strain(s) Assay EC₅₀ Source(s)

Enterovirus 71

(EV71)

Various clinical

isolates
- 0.5-1.4 µM [4][8]

Enterovirus 71

(EV71)

Panel of 21

isolates
-

Average of 0.7

µM
[2]

Human

Rhinovirus 2

(HRV2)

Laboratory strain
Cytopathic Effect

(CPE) Assay
1 ng/ml [2]

Human

Rhinovirus 14

(HRV14)

Laboratory strain
Cytopathic Effect

(CPE) Assay
5 ng/ml [2]

Human

Rhinovirus

(HRV)

Panel of 39

clinical isolates

Cytopathic Effect

(CPE) Assay

Median of 7.3

ng/ml
[2]

Experimental Protocols
In Vitro Antiviral Activity Assay (CPE Reduction)
This protocol outlines a typical multicycle cytopathic effect (CPE) reduction assay used to

determine the EC₅₀ of Vapendavir.

Methodology:

Cell Seeding: Plate a suitable host cell line (e.g., HeLa cells) in 96-well plates and incubate

until a confluent monolayer is formed.

Compound Preparation: Prepare serial dilutions of Vapendavir in cell culture medium.

Infection: Aspirate the medium from the cells and infect with a specific multiplicity of infection

(MOI) of the target virus (e.g., HRV, EV71).

Treatment: After a viral adsorption period, remove the virus inoculum and add the prepared

dilutions of Vapendavir to the wells. Include untreated infected (virus control) and uninfected

(cell control) wells.
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Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 37°C).

CPE Evaluation: Monitor the plates daily for the appearance of viral CPE. After a set

incubation period (e.g., 3-5 days), quantify cell viability using a suitable method, such as

staining with crystal violet or using a tetrazolium-based assay (e.g., MTS).

Data Analysis: Calculate the percentage of CPE reduction for each compound concentration

compared to the virus control. The EC₅₀ value, the concentration at which the compound

inhibits 50% of the viral CPE, is determined using regression analysis.

Start

Seed host cells in 96-well plates

Prepare serial dilutions of Vapendavir

Infect cells with virus (e.g., HRV, EV71)

Add Vapendavir dilutions to wells

Incubate plates at 37°C

Evaluate Cytopathic Effect (CPE)

Calculate EC50 value

End

Click to download full resolution via product page

Workflow for a CPE Reduction Antiviral Assay.

In Vitro Resistance Selection
This protocol describes a general method for selecting for antiviral resistance in vitro.
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Methodology:

Virus Propagation: Propagate the parental virus strain in the presence of a suboptimal

concentration of Vapendavir (e.g., close to the EC₅₀).

Passaging: Harvest the virus from the culture showing CPE and use it to infect fresh cells

with increasing concentrations of Vapendavir. This process is repeated for multiple

passages.

Isolation of Resistant Virus: After several passages, virus populations that can replicate in

the presence of high concentrations of Vapendavir are isolated.

Phenotypic Characterization: The resistance of the isolated virus is confirmed by performing

a CPE reduction assay and comparing its EC₅₀ value to that of the wild-type virus.

Genotypic Characterization: The viral genome of the resistant isolates is sequenced,

particularly the gene encoding the target protein (VP1 in this case), to identify mutations

responsible for the resistance phenotype.[5][6]
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Start

Propagate virus with suboptimal Vapendavir concentration

Serially passage virus with increasing drug concentrations

Isolate virus population from high-concentration culture

Confirm resistance via CPE assay (compare EC50)

Sequence viral genome (e.g., VP1) to identify mutations

End

Click to download full resolution via product page

Workflow for In Vitro Antiviral Resistance Selection.

Clinical Development
Vapendavir has been evaluated in clinical trials for the treatment of human rhinovirus infections,

particularly in high-risk patient populations such as those with asthma or chronic obstructive

pulmonary disease (COPD).[5][9][10][11] A Phase 2 study in COPD patients demonstrated that

Vapendavir improved respiratory symptoms, shortened the duration of illness, and reduced viral

loads.[9][10] These studies highlight the clinical potential of Vapendavir as a direct-acting

antiviral for rhinovirus infections.[9][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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